molecular formula C10H12N2O B1581449 1-ベンジルイミダゾリジン-2-オン CAS No. 2385-38-8

1-ベンジルイミダゾリジン-2-オン

カタログ番号: B1581449
CAS番号: 2385-38-8
分子量: 176.21 g/mol
InChIキー: IXNSPEIJKZNYLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzylimidazolidin-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzylimidazolidin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27578. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzylimidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzylimidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1-Benzylimidazolidin-2-one is a heterocyclic compound with diverse applications in chemistry, pharmacology, and material science. Characterized by a benzyl group attached to the imidazolidinone ring, this compound has been explored for its roles in drug development, catalytic processes, and as a building block in organic synthesis.

Applications

Pharmaceuticals

  • Drug Development: 1-Benzylimidazolidin-2-one serves as a lead compound for developing drugs targeting infections or cancer due to its biological activities. Imidazolidin-2-one derivatives are structural motifs in pharmaceuticals, natural products, and chiral auxiliaries.
  • Anticancer Activity: Derivatives of imidazolidin-4-one, including 1-Benzylimidazolidin-4-one, have demonstrated anticancer activity in several cancer cell lines. Compound 9r, in particular, exhibited anticancer activity in CRC cell lines HCT116 and SW620.
  • Cardiotonic Activity: N-imidazole derivatives like 1-benzylimidazole have shown strong cardiotonic activity.
  • Antimicrobial Activity: Benzimidazole, a heterocyclic compound, exhibits a variety of biological activities, including antimicrobial properties.

Catalysis

  • Catalytic Synthesis: Imidazolidin-2-ones and their analogs are used as intermediates in organic syntheses. They facilitate the development of sustainable and efficient protocols for synthesizing heterocycles.
  • Green Chemistry: Imidazole derivatives are increasingly popular in chemical organic synthesis because they support environmentally friendly methods.

Organic Synthesis

  • Building Blocks: Imidazolidin-2-ones are employed as monomeric units for biopolymer scaffolds, offering greater stability than typical peptides . They are also used as precursors to α-amino acids and vicinal diamines .
  • Cyclic Ureas: Substituted imidazolidin-2-ones and other cyclic ureas are of considerable interest in medicinal chemistry, as many biologically active compounds contain these moieties .
  • Synthesis Methods: Various methods have been developed for the construction of imidazolidin-2-ones, commonly involving the generation of 1,2-diamines, which are then converted to cyclic ureas .

Receptor Agonists

  • Melanocortin-1 Receptor (MC1R) Agonists: N-(1-benzyl-1H-imidazol-2-yl)amide derivatives have been identified as agonists of the melanocortin-1 receptor (MC1R), which plays a crucial role in maintaining skin homeostasis, anti-inflammatory effects, and tissue fibrosis suppression .

Specific Examples and Case Studies

  • Antiviral Activity: Triazole-linked trimethoxyphenyl scaffolds have shown excellent activity against HIV-1 in TZM-bl cells, with EC50 values ranging from 3.13–16.48 μM . The 2-fluoro benzamide compound 7a exhibited high anti-HIV activity (EC50 = 3.13 μM) and low toxicity .
  • Serine Protease Inhibitors: Cyclic sulfamides are useful as serine protease inhibitors, including human leukocyte elastase, and can potentially be used for inflammatory diseases, sarcopenia, and Alzheimer's disease .
  • High-Density Lipoprotein (HDL) Modulation: Certain imidazolidinone derivatives have therapeutic attributes such as modulation of high-density lipoprotein (HDL) levels .
  • Inhibition of Fatty Acid Amide Hydrolase (FAAH): Some derivatives also demonstrate the inhibition of fatty acid amide hydrolase (FAAH) .

Structural Comparison Table

Compound NameStructure TypeUnique Features
3-Benzylimidazolidine-2,4-dioneImidazolidineExhibits different reactivity patterns due to the position of substituents
1-(1-Phenylethyl)imidazolidine-2,4-dioneImidazolidineEnhanced steric hindrance affecting reactivity
1-(4-Bromobenzyl)imidazolidine-2,4-dioneImidazolidineHalogen substituent introduces unique electronic effects

生物活性

1-Benzylimidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazolidinone class, which is characterized by a five-membered ring containing nitrogen atoms. The unique structural features of 1-benzylimidazolidin-2-one contribute to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of 1-benzylimidazolidin-2-one as an anticancer agent. Research indicates that derivatives of imidazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a comparative study on newly synthesized benzimidazole and imidazolidinone derivatives demonstrated that certain compounds showed promising antitumor activity, with IC50 values indicating effective inhibition of cell proliferation in both 2D and 3D culture systems .

CompoundCell LineIC50 (µM) 2D AssayIC50 (µM) 3D Assay
Compound 5HCC8276.26 ± 0.3320.46 ± 8.63
Compound 6NCI-H3586.48 ± 0.1116.00 ± 9.38

The anticancer activity of 1-benzylimidazolidin-2-one may be attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and metastasis. The compound's interaction with specific cellular targets is an area of ongoing research, with findings suggesting that it may modulate the activity of enzymes involved in cancer progression.

Anti-inflammatory Properties

In addition to its anticancer effects, 1-benzylimidazolidin-2-one has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This dual action makes it a candidate for further exploration in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of 1-benzylimidazolidin-2-one can be achieved through various methods, including Pd-catalyzed reactions, which allow for the formation of this compound with good yields . The ability to modify the benzyl group or other substituents on the imidazolidinone ring can lead to derivatives with enhanced biological activity.

Synthesis Methodology

  • Starting Materials : N-allylureas and aryl or alkenyl bromides.
  • Catalyst : Pd-catalyst (Pd2(dba)3/Xantphos).
  • Yield : Optimized conditions yield up to 97% for certain derivatives.

Case Study: Anticancer Efficacy

A study investigated the efficacy of a series of imidazolidinone derivatives, including 1-benzylimidazolidin-2-one, against lung cancer cell lines. The results indicated that these compounds significantly inhibited cell growth compared to controls, suggesting their potential as novel anticancer agents.

Case Study: Anti-inflammatory Effects

Another case study focused on the anti-inflammatory effects of imidazolidinone derivatives in a murine model of arthritis. The administration of these compounds resulted in reduced swelling and pain scores, highlighting their therapeutic potential in inflammatory conditions.

特性

IUPAC Name

1-benzylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNSPEIJKZNYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282716
Record name 1-Benzylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2385-38-8
Record name 2385-38-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylimidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of N-benzylethylenediamine (6.0 g, 40 mmol) in toluene (50 ml) at 0° C. was added 1,1′-carbonylbis-1H-imidazole (7.8 g, 48 mmol). After stirring the mixture at room temperature overnight, the reaction mixture was washed with water, 5% aqueous citric acid solution and brine. The organic phase was dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The residue was recrystallized with warm ethyl acetate and filtered off to give 1-benzylimidazolidin-2-one (3.47 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Step 1 A solution of imidazolidin-2-one (500 mg, 5.81 mmol) in DMF (30 mL) was stirred on ice and treated with sodium hydride, 60% oil dispersion (264 mg, 6.60 mmol). The mixture was stirred at rt for 50 min, then was treated with (bromomethyl)benzene (0.691 mL, 5.81 mmol). After 2 h, the mixture was poured into water and extracted three times with EtOAc. The combined organic layers were dried and concentrated, and the residue was purified by column chromatography (eluting with EtOAc) to provide 1-benzylimidazolidin-2-one as a white solid (160 mg, 16%). 1H NMR (400 MHz, chloroform-d) δ 7.22-7.39 (5H, m), 4.53 (1H, br. s.), 4.37 (2H, s), 3.25-3.46 (4H, m).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.691 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzylimidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-Benzylimidazolidin-2-one
Reactant of Route 3
1-Benzylimidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-Benzylimidazolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-Benzylimidazolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-Benzylimidazolidin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。